Home > Products > Screening Compounds P15794 > 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine - 1214330-14-9

5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine

Catalog Number: EVT-1682698
CAS Number: 1214330-14-9
Molecular Formula: C12H8F4N2
Molecular Weight: 256.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction could be employed to introduce the fluorophenyl group onto the pyridine ring. []
  • Amide Bond Formation: This reaction is frequently used in medicinal chemistry to link various pharmacophores. The presence of a carboxyl group in some of the described compounds suggests this reaction's potential application in synthesizing the target compound. [, , , , , ]
Chemical Reactions Analysis
  • Ligand: Both the amine and pyridine groups can coordinate to metal centers, forming metal complexes. []
Applications
  • Fungicides: Research indicates the potential of compounds containing similar structural moieties as fungicides, suggesting possible applications in agriculture and pharmaceuticals. [, , ]
  • Antimicrobial Agents: Several studies investigate the antimicrobial activity of structurally related compounds, indicating potential applications for treating bacterial and fungal infections. [, , ]
  • Anticancer Agents: Research explores the anticancer potential of compounds with similar structural motifs, suggesting possible uses in cancer therapy. [, , ]

1.1. Compound Description: Pexidartinib is a tyrosine kinase inhibitor that acts by inhibiting CSF1R, KIT, and FLT3-ITD, which are involved in the proliferation and survival of certain types of cells, including cancer cells. The dihydrochloride salt dihydrate form is used for the synthesis and characterization of pexidartinib. []

1.2. Relevance: Pexidartinib shares a central pyridine ring with 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine. Both compounds also feature an amine group at the 2-position of the pyridine ring. The key difference lies in the substituents at the 3- and 5- positions of the pyridine ring. Where 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine has a 2-fluorophenyl and a trifluoromethyl group, respectively, pexidartinib has a more complex pyrrolopyridine and a methyl group, respectively. Despite these differences, the shared core structure and the presence of key functional groups suggest a potential relationship in their chemical properties and biological activities. []

PQR309 (Bimiralisib)

2.1. Compound Description: PQR309, also known as Bimiralisib, is a potent pan-class I PI3K/mTOR inhibitor currently in phase II clinical trials for advanced solid tumors and refractory lymphoma. [] It displays favorable pharmacokinetic parameters including oral bioavailability and blood-brain barrier permeability. [] Notably, PQR309 does not exhibit tubulin binding, a characteristic observed in the structurally related compound BKM120 (Buparlisib). []

2.2. Relevance: Although PQR309 and 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine belong to different chemical classes and target different pathways, they share a common structural element. Both compounds feature a 4-(trifluoromethyl)pyridin-2-amine moiety. This shared fragment highlights a possible connection in their synthesis or chemical properties, despite their distinct biological activities and mechanisms of action. []

4-(3-Trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic Acid (5-Trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212)

3.1. Compound Description: JNJ17203212 is a transient receptor potential vanilloid 1 (TRPV1) antagonist. [] Preclinical studies have shown that it effectively attenuates capsaicin and citric acid-induced coughs in guinea pigs. [] These findings suggest its potential as a therapeutic agent for treating cough. []

3.2. Relevance: JNJ17203212 and 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine share the 3-(trifluoromethyl)pyridin-2-yl moiety as a central structural element. The presence of this shared fragment suggests a potential relationship in their synthesis or chemical properties, even though they target different biological processes and possess different pharmacological activities. []

3-Chloro-5-(trifluoromethyl)pyridin-2-amine

4.1. Compound Description: This compound serves as a key intermediate in the synthesis of the fungicide fluazinam. [] Structural analysis reveals that the fluorine atoms within the trifluoromethyl group exhibit disorder over two distinct sites. [] This disorder influences the crystal structure, leading to the formation of centrosymmetric dimers through N—H⋯N hydrogen bonds. []

4.2. Relevance: This compound is structurally very similar to 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine. The only difference is the presence of a chlorine atom at the 3-position of the pyridine ring in 3-chloro-5-(trifluoromethyl)pyridin-2-amine. This close structural resemblance suggests they may share similar synthetic pathways or exhibit analogous chemical properties. []

(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530)

5.1. Compound Description: PQR530 is a potent, orally bioavailable, and brain-penetrable dual inhibitor of class I PI3K and mTOR kinase. [] Preclinical studies in an OVCAR-3 xenograft model showcased its favorable pharmacokinetic properties, including good oral bioavailability and significant brain penetration. [] These characteristics, combined with its efficacy in inhibiting tumor growth, make it a promising drug candidate. []

5.2. Relevance: PQR530 and 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine share the core structure of a pyridin-2-amine ring. While their specific substituents differ, this shared core structure could suggest potential similarities in their chemical properties or potential metabolic pathways. []

4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626)

6.1. Compound Description: PQR626 is a potent, orally available, and brain-penetrant mTOR inhibitor. [] It was developed as a potential therapeutic candidate for neurological disorders, particularly addressing the metabolic liabilities of its predecessor, PQR620. []

6.2. Relevance: Similar to 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, PQR626 contains a pyridin-2-amine core structure. This shared structural feature suggests a possible relationship in their synthesis or chemical properties, even though they have different substituents and target different biological pathways. []

[4-(4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-yl)pyrimidine-2-amine] (JNJ-2482272)

7.1. Compound Description: JNJ-2482272, investigated as an anti-inflammatory agent, acts as a strong aryl hydrocarbon receptor (AhR) activator. [] This activation leads to the induction of CYP1A1, CYP1A2, CYP1B1, and UGT1A6, ultimately resulting in its own rapid metabolism and near-complete elimination following repeat administration in rats. [] This characteristic poses a significant hurdle in its development as a viable drug candidate. []

7.2. Relevance: Although JNJ-2482272 and 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine belong to different chemical classes, they both possess a trifluoromethyl (-CF3) group. This shared feature, while not indicative of similar biological activity or target, suggests a potential commonality in their physicochemical properties, particularly their lipophilicity. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

8.1. Compound Description: MK-0364, also known as Taranabant, is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist developed for the treatment of obesity. [, ] Preclinical studies have demonstrated its efficacy in reducing food intake and body weight in rodent models of obesity. [] Notably, its efficacy is directly correlated with its occupancy of brain CB1R. []

8.2. Relevance: MK-0364 and 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine both contain a 5-(trifluoromethyl)pyridin-2-yl moiety. In MK-0364, this moiety is linked to the rest of the molecule through an oxygen atom at the 2-position of the pyridine ring. This shared fragment suggests potential similarities in their synthesis or physicochemical properties. [, ]

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438)

9.1. Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) being investigated as a potential therapeutic agent for acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcer. [, ] It exhibits a longer duration of action and a more potent inhibitory effect on gastric acid secretion compared to proton pump inhibitors (PPIs) like lansoprazole. [, ]

9.2. Relevance: TAK-438 and 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine share the 5-(2-fluorophenyl) moiety, although they are connected to different core structures. This structural similarity suggests that these compounds might exhibit some commonalities in their physicochemical properties or could potentially share synthetic building blocks. [, ]

6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine

10.1. Compound Description: This compound serves as a key starting material for the synthesis of novel derivatives with potential antifungal activity. [] Docking studies have indicated that some of its derivatives display promising antifungal activity, potentially even exceeding the potency of abacavir. []

10.2. Relevance: Although 6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine and 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine belong to different chemical classes, they both feature a halogenated aromatic ring system. 6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine incorporates a 3-chloro-4-fluorophenyl group, while 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine contains a 2-fluorophenyl moiety. This shared feature suggests a potential relationship in their design or synthesis. []

5-(5-(tributylstannyl)benzofuran-2-yl)pyridin-2-amine

11.1. Compound Description: This compound is a radioiodinated benzofuran derivative designed as a potential imaging agent for amyloid plaques in Alzheimer’s disease (AD). [] Its development stems from the need for improved diagnostic tools for AD, as current methods often rely on postmortem analysis. []

12.2. Relevance: 5-(5-(tributylstannyl)benzofuran-2-yl)pyridin-2-amine and 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine share a common pyridin-2-amine moiety, highlighting the versatility of this structural motif in medicinal chemistry. [] This shared fragment suggests that these compounds, despite targeting different therapeutic areas, might exhibit some similarities in their chemical properties or synthetic pathways. []

(S)-5-nitro-N-(1-phenylethyl)pyridin-2-amine

12.1. Compound Description: This compound, and its derivatives, are being investigated for their solid-state non-linear optical properties. [] Researchers are particularly interested in understanding the relationship between subtle structural modifications and the material’s ability to exhibit rotating dielectric axes, a phenomenon with potential applications in optics and electronics. []

12.2. Relevance: (S)-5-nitro-N-(1-phenylethyl)pyridin-2-amine and 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine share a core pyridin-2-amine structure. This shared motif, despite the different substituents and research focuses, suggests the possibility of commonalities in their initial synthetic steps or fundamental chemical behaviors. []

1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953)

13.1. Compound Description: MMV665953, originally part of an anti-malarial compound library, has demonstrated potent anti-staphylococcal and anti-biofilm properties. [] It exhibits bactericidal activity against both methicillin-resistant and methicillin-sensitive Staphylococcus aureus biofilms, exceeding the efficacy of conventional antibiotics. [] This finding makes MMV665953 a promising starting point for developing new treatments for staphylococcal biofilm-related infections. []

13.2. Relevance: MMV665953 and 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine share a common structural feature: the presence of halogenated aromatic rings. MMV665953 incorporates both a 3-chloro-4-fluorophenyl and a 3,4-dichlorophenyl group, while 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine contains a 2-fluorophenyl moiety. This shared design element suggests that these compounds, despite differing in their core structures and biological targets, might have similar physicochemical properties or potential applications in medicinal chemistry. []

5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole

14.1. Compound Description: This compound, characterized by X-ray crystallography, showcases a non-planar conformation due to the dihedral angles between the pyrazole, difluorobenzene, and fluorobenzene rings. [] These structural characteristics influence its molecular packing, leading to the formation of dimers through aromatic π–π stacking interactions between adjacent difluorobenzene rings. []

14.2. Relevance: Both this compound and 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine contain a trifluoromethyl group and a fluorine-substituted benzene ring. While the core structures differ (pyrazole vs. pyridine), the shared substituents suggest potential similarities in certain physicochemical properties, such as lipophilicity or dipole moment, and could imply common features in their synthetic pathways. []

15.2. Relevance: This compound, while structurally distinct from 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, shares a key feature: the presence of a 4-fluorophenyl substituent. This commonality, though not indicative of similar biological activity or target, highlights the use of this specific group in medicinal chemistry for potentially influencing a compound's physicochemical properties or binding affinity to specific targets. []

3-(Arylmethyl)-3-(benzoylamino)imidazo[1,2-a]pyridin-2(3H)-one Derivatives

16.1. Compound Description: A series of 3-(arylmethyl)-3-(benzoylamino)imidazo[1,2-a]pyridin-2(3H)-ones were synthesized using a novel reaction involving 4-(arylmethylene)-2-phenyloxazol-5(4H)-one and pyridin-2-amine under microwave irradiation. [, ] This method offers a convenient approach to accessing these structurally diverse imidazo[1,2-a]pyridin-2-ones, which might hold potential as bioactive molecules. [, ]

16.2. Relevance: These compounds, while structurally distinct from 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, are synthesized using pyridin-2-amine as a starting material. This shared reagent suggests a potential connection in the broader synthetic landscape of these compounds, highlighting the versatility of pyridin-2-amine as a building block for diverse chemical entities. [, ]

Properties

CAS Number

1214330-14-9

Product Name

5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine

IUPAC Name

5-(2-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C12H8F4N2

Molecular Weight

256.2 g/mol

InChI

InChI=1S/C12H8F4N2/c13-10-4-2-1-3-8(10)7-5-9(12(14,15)16)11(17)18-6-7/h1-6H,(H2,17,18)

InChI Key

JXMCCSIYCDFEPJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(F)(F)F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.